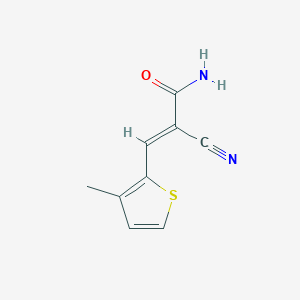
(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of nitriles and thiophenes It is characterized by the presence of a cyano group (-CN) and a thiophene ring, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide typically involves the reaction of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-cyano-3-(2-thienyl)prop-2-enamide: Similar structure but with an unsubstituted thiophene ring.
(2E)-2-cyano-3-(3-methylphenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(2E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide is unique due to the presence of both a cyano group and a methyl-substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-3-13-8(6)4-7(5-10)9(11)12/h2-4H,1H3,(H2,11,12)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSABVCQEPABNJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)

![3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
![dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B5582450.png)
![2-[4-(methylamino)-6-propyl-1,3,5-triazin-2-yl]phenol](/img/structure/B5582458.png)
![METHYL 5-[(N-PHENYLACETAMIDO)METHYL]FURAN-2-CARBOXYLATE](/img/structure/B5582461.png)
![2-{[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5582467.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-(1,3-thiazol-4-ylmethyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5582475.png)
![3-isobutyl-1-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5582479.png)
![2-chloro-4-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}phenol](/img/structure/B5582490.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5582494.png)
![7-{[3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5582499.png)
